6-Amino-2-methylquinazolin-4-ol

Topoisomerase I inhibition Anticancer cytotoxicity Quinazolinone SAR

6-Amino-2-methylquinazolin-4-ol (CAS 17329-24-7, molecular formula C9H9N3O, MW 175.19 g/mol) is a heterobicyclic quinazolin-4(3H)-one derivative bearing a free 6-amino substituent and a 2-methyl group. This substitution pattern distinguishes it within the quinazolinone class: the 6-NH₂ functionality is a critical pharmacophoric element for topoisomerase I (topo I) inhibitory activity, while the 2-methyl group contributes to reduced folate carrier (RFC) substrate recognition and metabolic stability.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 17329-24-7
Cat. No. B095569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methylquinazolin-4-ol
CAS17329-24-7
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2=C(N1)C=CC(=C2)N
InChIInChI=1S/C9H9N3O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,10H2,1H3,(H,11,12,13)
InChIKeyTVNZEXKYMVFLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-methylquinazolin-4-ol (CAS 17329-24-7): Core Scaffold Identity and Procurement Baseline


6-Amino-2-methylquinazolin-4-ol (CAS 17329-24-7, molecular formula C9H9N3O, MW 175.19 g/mol) is a heterobicyclic quinazolin-4(3H)-one derivative bearing a free 6-amino substituent and a 2-methyl group [1]. This substitution pattern distinguishes it within the quinazolinone class: the 6-NH₂ functionality is a critical pharmacophoric element for topoisomerase I (topo I) inhibitory activity, while the 2-methyl group contributes to reduced folate carrier (RFC) substrate recognition and metabolic stability [2][3]. The compound is commercially available as a versatile small-molecule scaffold from multiple vendors with typical purity ≥95% .

Why 6-Amino-2-methylquinazolin-4-ol Cannot Be Replaced by Generic Quinazolinone Analogs


Within the quinazolin-4(3H)-one family, the position and nature of ring substituents dictate both biological target engagement and physicochemical behavior. 6-Methyl-substituted analogs display significantly attenuated topo I inhibitory activity and weaker cytotoxicity compared to 6-amino-substituted derivatives [1]. Conversely, the 2-desamino analog 2-methylquinazolin-4-ol (CAS 1769-24-0) engages an entirely different primary target—poly(ADP-ribose) synthetase (PARP, Ki = 1.1 μM)—rather than topo I . The absence of the 6-NH₂ group removes critical H-bond donor capacity (2 donors in the target compound vs. 1 in the 2-methylquinazolin-4-ol analog), altering both target binding and solubility [2]. Generic interchange among quinazolinones without matching substitution patterns thus carries a high risk of target misspecification and loss of the desired structure–activity relationship.

Quantitative Differentiation Evidence for 6-Amino-2-methylquinazolin-4-ol Procurement Decisions


6-Amino Substitution Drives Submicromolar-to-Nanomolar Topo I-Mediated Cytotoxicity vs. Weaker 6-Methyl Analogs

In a systematic comparative study, 6-amino-substituted 2-arylquinazolinones displayed IC50 values of 0.004–0.33 μM against HeLa cervical cancer cells, whereas 6-methyl-substituted analogs were markedly less potent (6-methyl compound 10 IC50 = 0.28 μM against HCT-15 cells, but most other 6-methyl derivatives showed IC50 >10 μM against the same panel). The 6-amino derivatives were consistently more cytotoxic than the corresponding 6-methyl and 7-methyl series across HCT-15, T47D, and HeLa cell lines [1]. This positional effect is attributed to the 6-NH₂ group enabling intercalative and H-bond interactions with DNA bases and topo I active-site residues, as demonstrated by molecular docking [1][2].

Topoisomerase I inhibition Anticancer cytotoxicity Quinazolinone SAR

6-Aminoquinazolinones Exhibit Strong Topo I–Cytotoxicity Correlation, Enabling Mechanism-Based Selection vs. 6-Methyl Derivatives Lacking This Correlation

A statistically robust correlation was observed between topo I inhibition and cytotoxic potency exclusively for 6-amino-substituted quinazolinones. In contrast, several 6-methylquinazolinones (compounds 5, 6, 9, 11, 12) inhibited topo I in biochemical assays yet failed to produce corresponding cytotoxicity in cells—a discrepancy attributed to poor aqueous solubility and limited cellular uptake of the 6-methyl series [1]. The 6-amino group improves aqueous solubility, enabling translation of enzymatic inhibition into cellular efficacy. This correlation was validated across multiple 2-aryl substitution patterns within the 6-amino series [1].

Topoisomerase I Cytotoxicity correlation Mechanism-based drug discovery

Target Differentiation: 6-Amino-2-methylquinazolin-4-ol Engages Topo I, Whereas 2-Methylquinazolin-4-ol (CAS 1769-24-0) Targets PARP

The 6-amino substituent redirects target engagement from poly(ADP-ribose) synthetase (PARP) to topoisomerase I. The des-amino analog 2-methylquinazolin-4-ol (CAS 1769-24-0) is characterized as a potent competitive PARP inhibitor (Ki = 1.1 μM) and mammalian aspartate transcarbamylase (ATCase) inhibitor (IC50 = 0.20 mM) , whereas 6-amino-substituted quinazolinones consistently inhibit topo I and exhibit negligible activity against topo IIα [1]. This target switch is driven by the 6-NH₂ hydrogen-bond donor capacity and its role in DNA intercalation at the topo I–DNA interface [1].

Target selectivity PARP inhibition Topoisomerase I

Physicochemical Differentiation: 6-Amino-2-methylquinazolin-4-ol Offers Increased H-Bond Donor Capacity and Lower logP vs. the 2-Methyl-Desamino Analog

The 6-amino group adds one additional H-bond donor (total = 2) and increases molecular polarity compared to 2-methylquinazolin-4-ol (1 H-bond donor). Computed logP for 6-amino-2-methylquinazolin-4-ol is 0.50, with 0 rotatable bonds, indicating a rigid, moderately polar scaffold . By contrast, the des-amino analog is more lipophilic. The increased H-bond donor count and lower logP contribute to improved aqueous solubility, which has been directly linked to the superior cellular activity of 6-aminoquinazolinones over 6-methyl analogs [1]. Melting point is reported at 314–315 °C, consistent with strong intermolecular H-bonding in the solid state .

Physicochemical properties logP Hydrogen bond donors

Versatile Scaffold for Derivative Synthesis: 6-Aminoquinazolinone as a Key Precursor for Antimicrobial and Anticancer Hybrid Molecules

6-Aminoquinazolinone (the core of 6-amino-2-methylquinazolin-4-ol) has been demonstrated as a key synthetic precursor for generating diverse bioactive hybrid molecules. In one study, quinazolinone-based isoxazole and isoxazoline hybrids synthesized from 6-aminoquinazolinone exhibited IC50 values of 2.24–2.78 μM against bacterial and fungal strains, with potency comparable to or exceeding the reference standards ampicillin and itraconazole [1]. Additionally, 6-aminoquinazolinone-derived anticonvulsant agents showed 90% protection in PTZ-induced seizure models, surpassing phenytoin sodium (80% protection) [2]. This contrasts with 6-methylquinazolinones, which have not been reported as privileged precursors for the same breadth of hybrid derivatization.

Synthetic building block Antimicrobial hybrids Isoxazole derivatives

Optimal Research and Industrial Application Scenarios for 6-Amino-2-methylquinazolin-4-ol (CAS 17329-24-7)


Topoisomerase I Targeted Anticancer Screening Cascades

For drug discovery programs targeting topoisomerase I in solid tumors (colorectal adenocarcinoma, breast ductal carcinoma, cervical cancer), 6-amino-2-methylquinazolin-4-ol provides a validated starting scaffold. The 6-amino group is essential for both enzymatic inhibition and cellular cytotoxicity, with 6-amino-substituted 2-arylquinazolinones achieving IC50 values as low as 0.004 μM against HeLa cells [1]. The robust correlation between topo I inhibition and cytotoxicity eliminates the false-positive risk observed with 6-methyl analogs [1]. Procurement of this specific analog ensures the critical 6-NH₂ pharmacophore is present for structure–activity relationship expansion.

Synthesis of Quinazolinone-Based Hybrid Libraries via 6-NH₂ Derivatization

The free 6-amino group serves as a versatile synthetic handle for generating diverse hybrid molecules. Reported transformations include imine bond formation to yield indolin-2-one–quinazolinone hybrids with antiproliferative activity against a panel of five human cancer cell lines [1], and cyclocondensation to produce isoxazoline and pyrazoline derivatives with antimicrobial IC50 values of 2.24–2.78 μM [2]. The 2-methyl group remains unperturbed during these modifications, preserving the RFC-favorable substitution pattern for any downstream antifolate applications [3].

Antifolate Drug Discovery Leveraging the C2-Methyl Substituent for RFC Affinity

In thymidylate synthase (TS) inhibitor programs, the 2-methyl substituent on the quinazolinone ring has been shown to improve reduced folate carrier (RFC) substrate affinity [1]. Lipophilic quinazoline antifolates retaining the C2-methyl group demonstrated TS IC50 < 1 μM and growth inhibition IC50 of 0.1–1 μM while entering cells via passive diffusion, reducing dependence on polyglutamation for cellular retention [2]. 6-Amino-2-methylquinazolin-4-ol, bearing both the C2-methyl and a derivatizable 6-amino group, represents an ideal core for constructing novel non-polyglutamatable TS inhibitors.

Selectivity Profiling: Topo I vs. Topo IIα and PARP Counter-Screens

The clear target differentiation between 6-amino-substituted quinazolinones (topo I-selective, inactive against topo IIα) [1] and the des-amino analog 2-methylquinazolin-4-ol (PARP, Ki = 1.1 μM) [2] enables parallel procurement of both compounds for selectivity profiling. Using 6-amino-2-methylquinazolin-4-ol as the topo I probe and 2-methylquinazolin-4-ol as the PARP/ATCase control in counter-screens provides a cost-effective strategy for establishing target engagement specificity in early-stage hit triage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-2-methylquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.